![molecular formula C12H18N4O B2752443 1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 953739-99-6](/img/structure/B2752443.png)
1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine
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Overview
Description
1-(2-(4-Acetylpiperazin-1-yl)pyridin-3-yl)methanamine (1-APPM) is an organic compound that has been used in a variety of scientific research applications. It is an amine that has been found to have a number of interesting properties, including the ability to act as an inhibitor of certain enzymes and to modulate the activity of certain receptors.
Scientific Research Applications
Biased Agonists for Serotonin Receptors
Research has identified derivatives of similar compounds as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown potential in signal transduction assays and have demonstrated antidepressant-like activity in preliminary in vivo studies. Their ability to selectively activate certain signaling pathways over others offers a promising approach to developing antidepressants with reduced side effects (Sniecikowska et al., 2019).
Catalytic Applications
Some derivatives have been synthesized and characterized, revealing their potential in catalytic applications. For instance, palladacycles based on similar pyridinyl methanamine structures have shown good activity and selectivity in catalytic processes. These findings highlight the compound's potential as a versatile ligand in catalysis, offering pathways to more efficient and selective chemical reactions (Roffe et al., 2016).
Antimicrobial and Anticonvulsant Properties
Derivatives of pyridinyl methanamines have been explored for their antimicrobial and anticonvulsant properties. These compounds have been synthesized and shown to exhibit protective effects in various models, highlighting their potential in developing new therapeutic agents for treating infections and seizures (Pandey & Srivastava, 2011).
Chemical Sensing
Chemical sensors based on similar compounds have been developed for the selective detection of ions, such as Hg2+ and Ni2+. These sensors utilize the structural features of pyridinyl methanamines to achieve high selectivity and sensitivity, demonstrating the compound's utility in environmental monitoring and analysis (Aggrwal et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . They inhibit the growth of these bacteria, thereby exhibiting their anti-tubercular activity .
Biochemical Pathways
It can be inferred that the compound interferes with the metabolic processes of the mycobacterium tuberculosis h37ra, thereby inhibiting its growth .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests that it has good bioavailability .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It inhibits the growth of these bacteria, thereby helping to control the spread of tuberculosis .
properties
IUPAC Name |
1-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)15-5-7-16(8-6-15)12-11(9-13)3-2-4-14-12/h2-4H,5-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLIXKONMTCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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